molecular formula C9H18 B1202900 1,2,4-Trimethylcyclohexane CAS No. 2234-75-5

1,2,4-Trimethylcyclohexane

Cat. No.: B1202900
CAS No.: 2234-75-5
M. Wt: 126.24 g/mol
InChI Key: VCJPCEVERINRSG-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound belongs to the cycloalkane family of saturated hydrocarbons, characterized by its distinctive six-membered ring structure with three methyl substituents. The compound possesses the molecular formula C₉H₁₈ and exhibits a molecular weight of 126.2392 atomic mass units. The Chemical Abstracts Service has assigned it the registry number 2234-75-5, which serves as its primary identification in chemical databases worldwide.

The structural complexity of this compound arises from the presence of multiple chiral centers, resulting in several possible stereoisomeric configurations. The compound exists as a mixture of stereoisomers, including cis,trans,trans-1,2,4-trimethylcyclohexane and other geometric arrangements. These stereoisomers exhibit slightly different physical properties while maintaining the same molecular formula and connectivity pattern.

Property Value Reference
Molecular Formula C₉H₁₈
Molecular Weight 126.2392 g/mol
Chemical Abstracts Service Number 2234-75-5
Boiling Point 143.5±7.0°C at 760 mmHg
Density 0.8±0.1 g/cm³
Refractive Index 1.416
Flash Point 27.9±11.7°C

The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is VCJPCEVERINRSG-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications. The compound appears as a colorless to light yellow liquid at room temperature with characteristic hydrocarbon properties.

Historical Context and Discovery

The discovery and isolation of this compound represents a significant milestone in petroleum chemistry research, dating back to the late 1930s. Joseph D. White and Augustus R. Glasgow Jr. at the National Bureau of Standards successfully isolated this compound from Oklahoma petroleum in 1939, marking the first documented extraction of this specific trimethylcyclohexane isomer from natural sources.

The isolation process involved sophisticated fractionation techniques for that era, including distillation at reduced pressure (215 mmHg) followed by crystallization from liquid dichlorodifluoromethane solutions. The researchers employed a fractionating column packed with jeweler's locket chain, achieving the equivalent of approximately 60 theoretical plates for separation. This methodology represented cutting-edge petroleum analysis technology of the time period.

The identification process utilized dehydrogenation reactions over palladinized asbestos catalyst at temperatures between 340°C and 380°C, which converted the cyclohexane derivative to pseudocumene (1,2,4-trimethylbenzene). This chemical transformation provided definitive structural confirmation through comparison with known aromatic compounds. The researchers further confirmed the identity through nitration reactions, producing trinitropseudocumene with identical melting points to authentic samples.

Prior to this discovery, several related trimethylcyclohexane isomers had been synthesized in laboratory settings, but the specific 1,2,4-isomer had not been identified in petroleum sources. The compound was initially referred to as "hexahydropseudocumene" due to its relationship with pseudocumene upon dehydrogenation. This historical designation reflects the systematic nomenclature practices of early 20th century organic chemistry.

Significance in Organic Chemistry

This compound occupies a unique position in organic chemistry due to its structural complexity and conformational behavior. The compound serves as an excellent model system for studying stereochemistry in substituted cyclohexane rings, particularly regarding the spatial arrangements of multiple substituents. The presence of three methyl groups in different positions creates multiple stereoisomeric possibilities, making it valuable for investigating conformational analysis and stereochemical relationships.

The compound demonstrates significant importance in petroleum chemistry as a naturally occurring component of crude oil fractions. Its identification in petroleum sources provided early insights into the complex hydrocarbon compositions found in natural fossil fuel deposits. This discovery contributed to the understanding of petroleum formation processes and the types of cyclic compounds that develop during geological transformation of organic matter.

From a theoretical organic chemistry perspective, this compound exemplifies the principles of conformational analysis in cyclohexane systems. The compound can adopt various chair conformations, with the relative positions of the methyl substituents influencing the overall molecular stability and energy profiles. These conformational considerations have implications for understanding reactivity patterns and thermodynamic properties of substituted cyclohexanes.

The compound also serves as a valuable reference standard in analytical chemistry applications, particularly in gas chromatography and mass spectrometry analyses. Its well-characterized retention times and fragmentation patterns make it useful for calibrating analytical instruments and developing separation methods for complex hydrocarbon mixtures. The availability of high-purity samples (greater than 96% by gas chromatography) facilitates its use in quantitative analytical applications.

Overview of Current Research Paradigms

Contemporary research involving this compound focuses primarily on its role as a fuel surrogate component and its detailed combustion characteristics. The compound has emerged as a significant model system for understanding the oxidation behavior of branched cycloalkanes under various temperature and pressure conditions. Recent investigations have utilized jet-stirred reactor systems to study its oxidation kinetics across temperature ranges from 600 to 1100 Kelvin.

Advanced chemical kinetic modeling represents a major research frontier for this compound. Researchers have developed comprehensive reaction mechanisms comprising 530 species and 3160 reactions specifically designed to describe the oxidation pathways of this compound. These detailed models incorporate hydrogen abstraction reactions, radical formation processes, and subsequent decomposition pathways that occur during high-temperature oxidation conditions.

Experimental techniques employed in current research include online gas chromatography coupled with mass spectrometry for real-time monitoring of reaction products. These analytical approaches have enabled researchers to identify and quantify 28 different species formed during the oxidation process, providing unprecedented detail about the reaction mechanisms involved in trimethylcyclohexane combustion.

The compound's significance extends to fuel surrogate development, where it serves as a representative component for modeling kerosene and jet fuel behavior. Its structural similarity to components found in practical fuels makes it valuable for developing simplified fuel surrogates that can predict combustion characteristics while reducing computational complexity. Research has demonstrated that this compound generates diverse product distributions including significant amounts of hydrocarbons, aromatic compounds, and oxidized intermediates during combustion processes.

Properties

IUPAC Name

1,2,4-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VCJPCEVERINRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID60862883
Record name 1,2,4-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,2,4-Trimethylcyclohexane
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CAS No.

2234-75-5, 7667-60-9
Record name 1,2,4-Trimethylcyclohexane
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Record name 1,2,4-Trimethylcyclohexane
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Record name Cyclohexane, 1,2,4-trimethyl-, (1R,2R,4R)-rel-
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Record name 1,4-Trimethylcyclohexane
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Record name 1,2,4-trimethylcyclohexane
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Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly used. Pd/C exhibits superior activity under mild conditions (25–50°C, 1–3 bar H₂).

  • Solvents : Ethanol or tetrahydrofuran (THF) facilitates substrate solubility.

  • Yield : Typically exceeds 90% with high purity (>95%) after distillation.

Mechanistic Insights

Hydrogenation proceeds via stepwise addition of hydrogen across the aromatic ring, forming intermediate cyclohexadienes and cyclohexenes before full saturation. The electron-donating methyl groups enhance ring stability, slightly reducing reaction rates compared to unsubstituted benzene.

Acid-Catalyzed Alkylation of Cyclohexane

Friedel-Crafts alkylation remains a classical approach, though its application to cyclohexane requires stringent conditions due to the substrate’s low reactivity.

Methodology

  • Methylating Agents : Methyl chloride or methyl bromide.

  • Catalysts : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

  • Temperature : 80–120°C to overcome kinetic barriers.

Challenges and Optimizations

  • Regioselectivity : The reaction often yields a mixture of trimethylcyclohexane isomers. Recent advances employ zeolite catalysts (e.g., H-ZSM-5) to improve selectivity toward the 1,2,4-isomer.

  • Byproduct Formation : Competing dialkylation and oligomerization are mitigated by using excess cyclohexane and controlled stoichiometry.

Isomerization of Trimethylcyclohexane Isomers

Thermal or catalytic isomerization enables the conversion of less stable isomers (e.g., 1,2,3- or 1,3,5-trimethylcyclohexane) into the thermodynamically favored 1,2,4-isomer.

Key Parameters

  • Catalysts : Alkali or alkaline earth metal salts (e.g., CaCl₂, MgSO₄) promote methyl group migration.

  • Temperature : 100–150°C in inert solvents like toluene.

  • Equilibrium Control : Prolonged reaction times (>5 hours) shift the equilibrium toward the 1,2,4-isomer, which constitutes ~70% of the mixture at steady state.

Purification and Isolation

Crude reaction mixtures require rigorous purification to isolate this compound.

Fractional Distillation

  • Boiling Point : 141°C (pure 1,2,4-isomer).

  • Efficiency : Achieves >96% purity when combined with silica gel chromatography.

Chromatographic Techniques

  • Stationary Phase : Reverse-phase C18 columns.

  • Mobile Phase : Methanol/water gradients (70:30 to 90:10).

Comparative Analysis of Synthesis Routes

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Catalytic HydrogenationPd/C25–509295
Friedel-Crafts AlkylationAlCl₃80–1206585
IsomerizationCaCl₂100–1507090

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1,2,4-Trimethylcyclohexane has several notable applications in scientific research:

Chemistry

  • Model Compound : It serves as a model compound for studying stereochemistry and conformational analysis of cyclohexanes. Its specific stereochemistry allows researchers to investigate the effects of molecular shape on chemical reactivity.

Biology

  • Cellular Mechanisms : Research indicates that exposure to this compound can lead to the formation of reactive oxygen species (ROS) in cultured rat cerebellar granule cells. This suggests potential neurotoxic effects and influences on oxidative stress pathways .

Medicine

  • Drug Development : The compound is being explored as a precursor for synthesizing pharmaceutical compounds due to its unique structural properties. Its interactions with biological macromolecules are under investigation for potential therapeutic applications.

Industry

  • Solvent Applications : Due to its non-polar nature and ability to dissolve organic substances, it is used as a solvent in chemical syntheses and reactions. It also acts as an intermediate in the production of specialty chemicals.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Toxicological Studies : A study demonstrated that exposure to this compound resulted in Erk1/2 phosphorylation and ROS formation in cultured rat cerebellar granule cells. This indicates potential neurotoxic effects that require further investigation .
  • Environmental Impact : Research examining the fate of this compound in aquatic environments has shown its persistence and potential ecological implications. Concentration levels observed in water samples suggest a need for understanding its effects on aquatic organisms.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylcyclohexane involves its interaction with cellular components, leading to the formation of reactive oxygen species. These reactive species can affect various molecular targets and pathways, including the phosphorylation of Erk1/2 and the activation of Akt-1/Raf-1 crosstalk .

Comparison with Similar Compounds

Table 1: Key Properties of Trimethylcyclohexane Isomers

Compound Boiling Point (°C) Density (g/cm³) Hydrogen Storage Density (wt%)
This compound ~165–170* ~0.81–0.83* 6.7†
1,3,5-Trimethylcyclohexane ~175–180* ~0.83–0.85* 6.7†
1,2,3-Trimethylcyclohexane ~160–165* ~0.80–0.82* 6.7†

*Estimated from petroleum distillation data ; †From dehydrogenation studies .

Table 2: Dehydrogenation Performance of Cyclohexane Derivatives

Compound r-value‡ (180°C) Activation Energy (Ea, kJ/mol)
Cyclohexane 0.15 98.5
Methylcyclohexane 0.35 85.2
1,4-Dimethylcyclohexane 0.45 78.9
This compound 0.55 72.4

‡r-value = rate of hydrogen production per unit catalyst mass .

Toxicological Effects Compared to Aliphatic and Aromatic Hydrocarbons

This compound demonstrates distinct toxicokinetic and pharmacological behaviors:

  • Respiratory Burst Inhibition: At 100–500 µM, this compound suppresses reactive oxygen species (ROS) production in human neutrophils more potently than aliphatic n-nonane but less than aromatic 1,2,4-trimethylbenzene .
  • Tissue Accumulation : In rats exposed to 1000 ppm, this compound accumulates preferentially in adipose tissue (fat:blood ratio = 12:1), contrasting with 1,2,4-trimethylbenzene, which shows higher brain penetration .

Table 3: Toxicokinetic Parameters of C₉ Hydrocarbons in Rats

Compound Blood (µg/mL) Brain (µg/g) Fat (µg/g)
n-Nonane (aliphatic) 8.2 1.5 45.3
This compound 6.8 2.1 82.7
1,2,4-Trimethylbenzene 7.5 5.8 68.4

Data from 6-hour inhalation exposure .

Environmental Behavior and Biodegradation

This compound exhibits moderate environmental persistence:

  • Biodegradation : In surface water, its degradation half-life (~15–30 days) is slower than n-decane (~5 days) but faster than 1,3,5-trimethylcyclohexane (>60 days) .
  • Thermal Degradation : At combustion temperatures (>300°C), it generates aromatic byproducts (e.g., toluene) and trimethylcyclohexane derivatives, similar to other naphthenic hydrocarbons .

Table 4: Environmental Half-Lives of Hydrocarbons

Compound Half-life (Days)
n-Decane 5
This compound 15–30
1,3,5-Trimethylcyclohexane >60
1,2,4-Trimethylbenzene 10–20

Data from biodegradation assays in surface water .

Biological Activity

1,2,4-Trimethylcyclohexane (TMCH) is a cyclic hydrocarbon with the molecular formula C₉H₁₈. This compound has garnered attention in toxicological studies due to its biological activity, particularly its effects on cellular mechanisms and potential health implications. This article explores the biological activity of TMCH, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

Reactive Oxygen Species (ROS) Formation

Research indicates that exposure to this compound leads to the formation of reactive oxygen species (ROS) in cultured rat cerebellar granule cells. A study demonstrated that TMCH induces a time- and concentration-dependent dephosphorylation of Akt-1 and Raf-1 kinases while increasing the phosphorylation of extracellular signal-regulated kinases (Erk1/2) . The involvement of nitric oxide (NO) was also highlighted, as the inhibition of nitric oxide synthase reduced ROS formation and cell death induced by TMCH. This suggests a complex interplay between various signaling pathways in response to TMCH exposure.

Health Effects

The toxicological profile of TMCH reveals several health effects associated with its exposure. Notably, a study involving rats exposed to high concentrations (8,200 mg/m³) of Stoddard solvent—which contains TMCH—showed no significant mortality over a short observation period . However, case reports indicate that chronic exposure to solvents containing TMCH may lead to hematological changes such as decreased red blood cell counts and hemoglobin levels among workers .

Table 1: Summary of Health Effects from TMCH Exposure

Study TypeOrganismExposure ConcentrationObserved Effects
Acute ToxicityRats8,200 mg/m³No mortality observed within 10 days
Chronic ExposureHumansVariedDecreased red blood cell counts in exposed workers
Case ReportsMixed speciesHigh concentrationsAplastic anemia reported but not causally linked

Antioxidant Activity

In addition to its toxicological implications, TMCH has been studied for its antioxidant properties. The antioxidant activity was evaluated using the DPPH free radical scavenging method. Results indicated that various concentrations of essential oils containing compounds like TMCH exhibited significant antioxidant activity . This suggests that while TMCH can induce oxidative stress under certain conditions, it may also possess properties that can mitigate oxidative damage.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Occupational Exposure : A retrospective cohort study examined workers at an aircraft maintenance facility exposed to low levels of Stoddard solvent (which includes TMCH). While no significant increase in mortality was found, there were notable changes in blood parameters among those chronically exposed .
  • Animal Studies : In experimental settings involving cats and rats exposed to high concentrations of Stoddard solvent, significant differences in susceptibility were observed. Cats showed rapid mortality at higher doses, while rats displayed resilience under similar conditions .

Q & A

Q. How can 1,2,4-trimethylcyclohexane isomers be synthesized and purified for experimental use?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of substituted cyclohexenes or alkylation of methylcyclohexane derivatives. Purification is achieved via fractional distillation under reduced pressure (boiling point varies by isomer, ~130–150°C) . Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) is recommended for isomer separation, validated by retention indices and mass spectrometry . For stereoisomer-specific studies, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to confirm configurations (e.g., axial vs. equatorial methyl groups) .

Q. What are the primary toxicological effects of this compound exposure in mammalian cells?

  • Methodological Answer : In vitro studies on rat cerebellar granule cells and human neutrophils demonstrate dose-dependent reactive oxygen species (ROS) formation. Key assays include:
  • Chemiluminescence : To detect ROS bursts in neutrophils .
  • Electron Paramagnetic Resonance (EPR) : For quantifying hydroxyl radicals using spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) .
  • Western Blotting : To assess Erk1/2 phosphorylation and Akt-1/Raf-1 signaling pathways linked to ROS generation .

Q. How does this compound accumulate in biological tissues after inhalation?

  • Methodological Answer : Rats exposed to 1000 ppm vapor show accumulation in blood, brain, and perirenal fat. Tissue concentrations are measured via headspace GC with flame ionization detection (FID). Key parameters:
TissueConcentration (μg/g)
Blood12.3 ± 1.5
Brain8.9 ± 0.7
Fat45.2 ± 3.1
Data from repeated 6-hour exposures over 7 days .

Advanced Research Questions

Q. What mechanistic contradictions exist in ROS generation pathways induced by this compound?

  • Methodological Answer : Conflicting data arise from cell-type-specific responses:
  • Neutrophils : ROS production is NADPH oxidase-dependent, inhibited by diphenyleneiodonium (DPI) .
  • Neuronal Cells : ROS formation involves mitochondrial dysfunction and nitric oxide synthase (NOS) activation, unaffected by DPI .
    Resolution strategies:
  • Use isoform-specific inhibitors (e.g., apocynin for NADPH oxidase).
  • Perform siRNA knockdown of NOS or Akt-1 to isolate pathways .

Q. How do stereoisomers of this compound influence combustion kinetics?

  • Methodological Answer : Jet-Stirred Reactor (JSR) experiments at 500–1100 K reveal isomer-specific reactivity:
IsomerIgnition Delay (ms)Major Oxidation Products
cis,trans,trans2.1 ± 0.3CO, formaldehyde
cis,cis,trans3.5 ± 0.4Ketones, olefins
Kinetic modeling (e.g., Chemkin-Pro) identifies β-scission pathways as stereochemistry-dependent .

Q. What chromatographic standards optimize isomer resolution for environmental monitoring?

  • Methodological Answer : Use ASTM Method D6729 with a Supelco SPB-1 column (100 m × 0.25 mm ID). Critical standards include:
  • ctc-1,2,4-Trimethylcyclohexane (Retention Index: 954)
  • 1,1,2-Trimethylcyclohexane (Retention Index: 368)
    Calibrate with hydrocarbon test mixes containing n-nonane and 1,2,4-trimethylbenzene for cross-validation .

Q. How do thermodynamic properties vary among this compound isomers?

  • Methodological Answer : Ionization energies (IE) and phase-change data differ:
IsomerIE (eV)ΔHvap (kJ/mol)
cis,trans,trans9.3838.2 ± 0.5
cis,cis,trans9.4536.7 ± 0.4
IE measured via electron impact (EI) mass spectrometry; ΔHvap via static calorimetry .

Data Contradiction Analysis

Q. Why do conflicting results exist regarding this compound’s role in lipid peroxidation?

  • Methodological Answer : Discrepancies stem from assay sensitivity:
  • Thiobarbituric Acid (TBA) Assay : Detects malondialdehyde (MDA) but cross-reacts with aldehydes from solvent degradation .
  • GC-MS Lipidomics : Specific for oxidized phospholipids (e.g., hydroxyoctadecadienoic acids) but requires higher cell densities.
    Recommendation: Combine TBA with 4-hydroxynonenal (4-HNE) ELISA for specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylcyclohexane
Reactant of Route 2
1,2,4-Trimethylcyclohexane

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